![molecular formula C10H12N4O B1482148 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide CAS No. 2097950-97-3](/img/structure/B1482148.png)

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide

Descripción general

Descripción

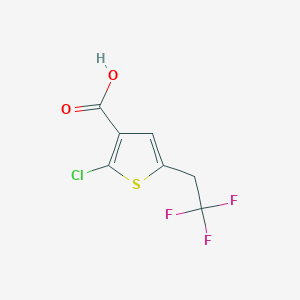

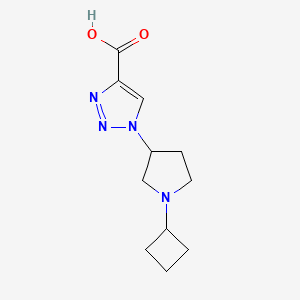

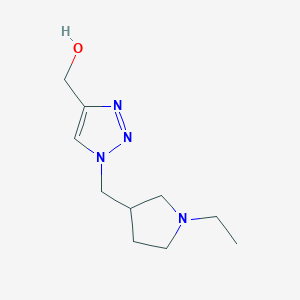

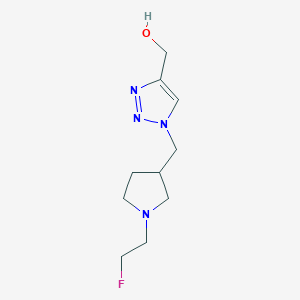

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide is a compound that falls under the category of pyrazole derivatives . Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and three carbon atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies. One common method involves the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Another method involves the use of β-enaminones as 1,3-electrophilic systems in pyrazolo[1,5-a]pyrimidine synthesis .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring structure with two adjacent nitrogen atoms and three carbon atoms . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, they can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are also known to participate in 1,3-dipolar cycloaddition reactions .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Experimental and Theoretical Studies : Investigated the synthesis of 1H-pyrazole-3-carboxamide and examined the reaction mechanism theoretically (Yıldırım, Kandemirli, & Demir, 2005).

- Efficient Synthesis Techniques : Detailed the convenient synthesis of a 1H-imidazo[1,2-b]pyrazole library through a multicomponent reaction, offering insights into synthetic approaches (Babariya & Naliapara, 2017).

- Green Synthesis Methods : Described the green synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides, highlighting environmentally friendly approaches in chemical synthesis (Jyothi & Madhavi, 2019).

Biological Activities and Applications

- Cytotoxic Characterization : Explored the synthesis and cytotoxic characteristics of new imidazo[1,2‐b]pyrazole‐7‐carboxamides, which could have implications for cancer research (Demjén et al., 2018).

- Antimicrobial Activity : Investigated the antimicrobial activities of certain synthesized compounds, which can contribute to the development of new antimicrobial agents (Chien, Berry, Drach, & Townsend, 2005).

Additional Applications

- Organocatalytic Synthesis : Demonstrated one-pot syntheses of diverse compounds, indicating the versatility of these compounds in various chemical reactions (Maheswari, Tamilselvi, Ramesh, & Lalitha, 2020).

- Heterocycle-Fused Compounds : Described the synthesis of heterocycle-fused tetrahydro-1,4-diazepinones, showcasing the compound's potential in creating complex chemical structures (Dzedulionytė et al., 2022).

Mecanismo De Acción

Target of Action

The primary target of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .

Mode of Action

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide, as a Succinate Dehydrogenase Inhibitor (SDHI), interferes with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase . This leads to the death of the pathogen .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle, a crucial biochemical pathway in organisms. By inhibiting the succinate dehydrogenase, it disrupts the energy production in the pathogen, leading to its death .

Result of Action

The result of the action of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide is the death of the pathogen. By inhibiting the succinate dehydrogenase, it disrupts the energy production in the pathogen, leading to its death .

Propiedades

IUPAC Name |

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c11-10(15)8-5-9-13(6-7-1-2-7)3-4-14(9)12-8/h3-5,7H,1-2,6H2,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLUFEZVNSUDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CN3C2=CC(=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

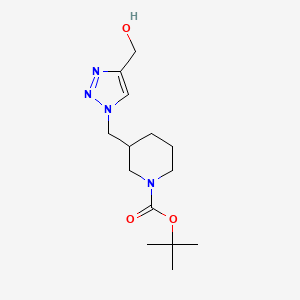

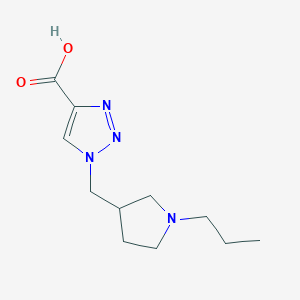

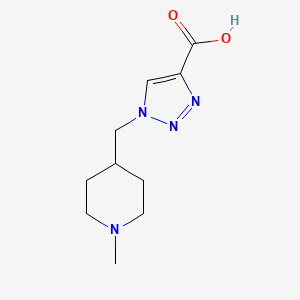

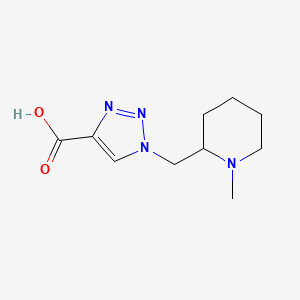

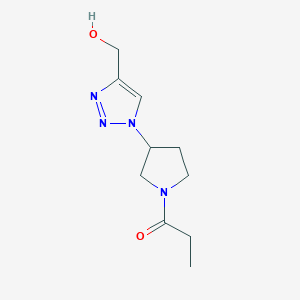

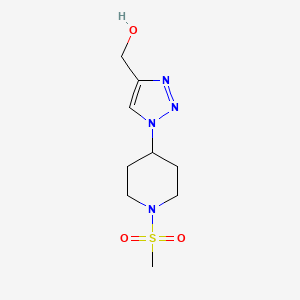

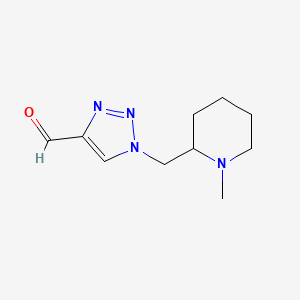

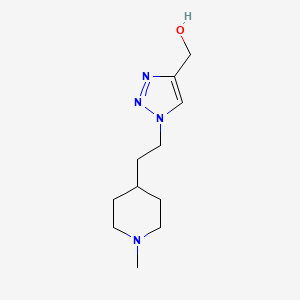

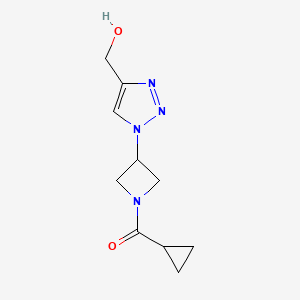

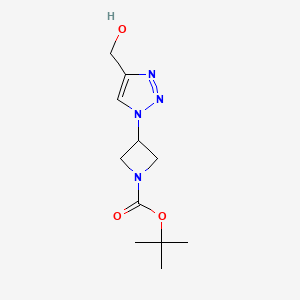

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.